Azido-PEG4-CH2-Boc
Overview
Description
Azido-PEG4-CH2-Boc, also known as tert-butyl 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate, is a cleavable four-unit polyethylene glycol (PEG) linker compound. It is primarily used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound is characterized by its azide functional group and PEG backbone, which facilitate drug-antibody conjugation in ADCs and enable PROTAC synthesis using PEG and alkyl/ether moieties .
Mechanism of Action
Target of Action
Azido-PEG4-CH2-Boc is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
this compound acts as a linker in the formation of ADCs and PROTACs . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
In the context of ADCs, this compound facilitates the conjugation of drugs to antibodies . In PROTACs, it enables the synthesis of molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The result of this compound’s action is the formation of ADCs or PROTACs . These molecules have specific therapeutic applications, such as targeted drug delivery in the case of ADCs, or targeted protein degradation in the case of PROTACs .
Action Environment
The action of this compound is influenced by the presence of molecules with Alkyne, DBCO, or BCN groups, as these can react with the Azide group in this compound . Other environmental factors that could influence its action include the conditions under which the CuAAc and SPAAC reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-CH2-Boc typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Boc Protection: The final step involves the protection of the terminal amine group with a tert-butoxycarbonyl (Boc) group to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-CH2-Boc undergoes several types of chemical reactions, including:
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also undergo SPAAC reactions with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used in CuAAC reactions.
Major Products Formed
Scientific Research Applications
Azido-PEG4-CH2-Boc has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the conjugation of different functional groups
Biology: The compound is employed in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other biomolecules
Medicine: This compound is crucial in the development of ADCs and PROTACs, which are used for targeted drug delivery and protein degradation, respectively
Industry: The compound is used in the production of advanced materials and nanotechnology applications
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Boc: Similar to Azido-PEG4-CH2-Boc, but with a different PEG chain length
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs.
Val-cit-PAB-OH: An ADC linker that is cleavable and used in the development of ADCs.
Uniqueness
This compound is unique due to its specific combination of azide and Boc-protected PEG functionalities, which provide versatility in bioconjugation and drug development applications. Its cleavable nature allows for controlled release of conjugated molecules, making it highly valuable in targeted therapies .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O6/c1-14(2,3)23-13(18)12-22-11-10-21-9-8-20-7-6-19-5-4-16-17-15/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLYQZSIFQODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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